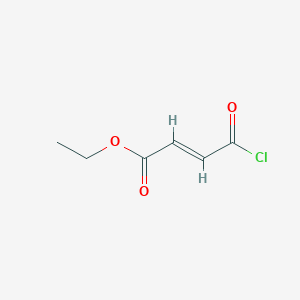

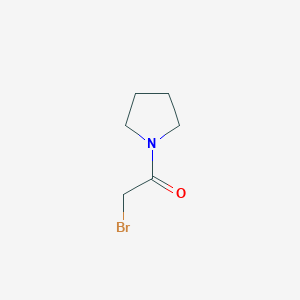

苯甲基 3-氧代-4-(丙-2-炔-1-基)哌嗪-1-羧酸酯

描述

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a compound that falls within the broader class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including their roles as central nervous system agents, antibacterial agents, and potential treatments for various diseases such as tuberculosis and depression .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core to enhance biological activity and bioavailability. For instance, modifications such as the replacement of the benzyl group with carbamate and urea functional groups, the introduction of a nitrogen atom into the aromatic ring, and the expansion of the ring to a bicyclic moiety have been employed to improve the pharmacokinetic profiles of these compounds . Additionally, the synthesis of specific piperazine derivatives has been achieved through reactions involving ethyl 1-piperazinecarboxylate and substituted benzoic acids, leading to products like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the piperazine ring often adopting a chair conformation. The spatial arrangement of the piperazine ring and its substituents can significantly influence the compound's biological activity. For example, the dihedral angles between the piperazine ring and the attached benzene ring can affect the molecule's binding affinity to biological targets . Additionally, the absolute configuration of chiral piperazine derivatives has been determined using techniques such as X-ray crystallography, which is crucial for understanding their interaction with biological receptors .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are essential for their synthesis and functionalization. The reactions often involve the formation of amide bonds, substitutions at the piperazine nitrogen, and modifications of the aromatic systems attached to the piperazine core. These reactions are carefully designed to retain or enhance the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are critical for their biological efficacy and safety. The introduction of specific functional groups can improve properties like bioavailability and serum half-life, which are important for the drug's performance in vivo . The compounds' spectroscopic characteristics, such as rotatory strengths and electronic transitions, can also be studied using techniques like time-dependent density functional theory (TDDFT) to gain insights into their molecular properties .

科学研究应用

1. 抗抑郁药研究

苯甲基哌嗪衍生物已被探索其作为抗抑郁药的潜力。研究表明,某些哌嗪衍生物表现出双重作用模式,将血清素再摄取抑制与 5-HT1A 受体亲和力相结合,表明在治疗抑郁症中具有潜在疗效 (Pérez-Silanes et al., 2001)。

2. 抗菌剂开发

对苯甲基哌嗪衍生物的研究包括合成它们以用于潜在的抗菌应用。一些研究评估了这些化合物的体外抗菌和抗真菌活性,表明它们对各种菌株有效 (Rameshkumar et al., 2003)。

3. 抗结核病药物合成

提高抗结核病剂生物利用度的努力导致了苯甲基哌嗪类似物的合成。这些修饰旨在增强吸收和血清半衰期,同时保持强大的抗结核活性 (Tangallapally et al., 2006)。

4. 抗艾滋病药物研究

苯甲基哌嗪衍生物也已合成,用于潜在的抗艾滋病活性。这些努力包括开发非核苷逆转录酶抑制剂,表明在艾滋病治疗中可能发挥作用 (Al-Masoudi et al., 2007)。

安全和危害

There is no specific safety and hazard information available for “Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate”. However, it’s important to handle all chemical compounds with appropriate safety measures.

未来方向

The future directions of “Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate” are not directly available from the search results. However, similar compounds have been designed, synthesized, and evaluated for their anti-tubercular activity2, indicating potential future directions in this area.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

属性

IUPAC Name |

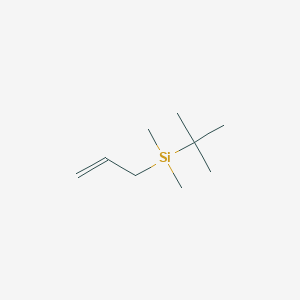

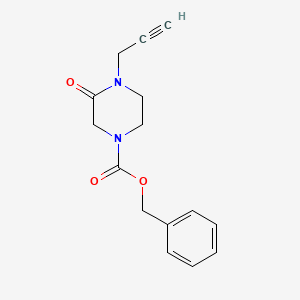

benzyl 3-oxo-4-prop-2-ynylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-2-8-16-9-10-17(11-14(16)18)15(19)20-12-13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDDLMIOBTZHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。